3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, an azetidine ring, and an oxazolidine-2,4-dione structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromothiophene Moiety: The synthesis begins with the bromination of thiophene to introduce the bromine atom at the 4-position.
Azetidine Ring Formation: The bromothiophene derivative is then subjected to a reaction with an azetidine precursor under suitable conditions to form the azetidine ring.
Oxazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate compound to form the oxazolidine-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Biological Research: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, while the azetidine and oxazolidine-2,4-dione structures can modulate the compound’s overall activity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-((1-(4-Chlorothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: Similar structure with a chlorine atom instead of bromine.
3-((1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: Similar structure with a methyl group instead of bromine.
3-((1-(4-Fluorothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties and interactions with biological targets.
Biological Activity
3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound integrates an oxazolidine ring, an azetidine moiety, and a bromothiophene substituent, which collectively contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is C12H11BrN2O4S, with a molecular weight of approximately 358.21 g/mol. The presence of the bromothiophene moiety enhances the compound's reactivity and binding affinity to various biological targets due to its electron-withdrawing characteristics.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives containing oxazolidine rings can effectively inhibit bacterial growth. The mechanism often involves the inhibition of protein synthesis in bacteria, making them potential candidates for new antibiotic therapies .
- Antifungal Properties : Similar compounds have demonstrated efficacy against various fungal strains, suggesting that the oxazolidine structure may disrupt fungal cell wall synthesis or function .
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
1,3,4-Oxadiazole Derivatives | Antibacterial and antifungal |
Anti-inflammatory Activity
Compounds with oxazolidine structures have been reported to exhibit anti-inflammatory effects. These activities are often linked to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. The bromothiophene moiety may enhance these effects by modulating inflammatory pathways .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may interact with specific proteins involved in cancer pathways:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting cell proliferation signals. Molecular docking studies indicate potential binding sites on key regulatory enzymes involved in cancer metabolism.
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Study on Oxadiazole Derivatives : A series of compounds containing the 1,3,4-oxadiazole ring were synthesized and evaluated for their antimicrobial activity. Some derivatives exhibited higher efficacy than standard antibiotics like ampicillin .
- Antitumor Activity Research : A study focused on azetidine-based compounds demonstrated significant anticancer activity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through in vitro assays.
Properties
IUPAC Name |
3-[[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S/c13-8-1-9(20-6-8)11(17)14-2-7(3-14)4-15-10(16)5-19-12(15)18/h1,6-7H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZGAWSWSJFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.